molecular formula C7H7NO2 B13087641 5-Hydroxy-2-methylnicotinaldehyde

5-Hydroxy-2-methylnicotinaldehyde

Cat. No.: B13087641
M. Wt: 137.14 g/mol
InChI Key: PVKKEJAJPHWOLD-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a hydroxyl group at the 5th position and a methyl group at the 2nd position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylnicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-nitropyridine with a reducing agent to form 5-hydroxy-2-methylpyridine. This intermediate is then subjected to formylation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and controlled oxidation to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophiles, leading to the formation of various adducts that can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methylpyridine: Similar structure but lacks the aldehyde group.

    2-Methyl-5-nitropyridine: Precursor in the synthesis of 5-Hydroxy-2-methylnicotinaldehyde.

    5-Hydroxy-2-methylpyridine-3-carboxylic acid: Oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

5-hydroxy-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-6(4-9)2-7(10)3-8-5/h2-4,10H,1H3

InChI Key

PVKKEJAJPHWOLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)O)C=O

Origin of Product

United States

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